1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide
CAS No.: 84584-67-8
Cat. No.: VC17121319
Molecular Formula: C12H28INO2Si
Molecular Weight: 373.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84584-67-8 |
|---|---|
| Molecular Formula | C12H28INO2Si |
| Molecular Weight | 373.35 g/mol |
| IUPAC Name | 2-acetyloxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide |
| Standard InChI | InChI=1S/C12H28NO2Si.HI/c1-12(14)15-10-9-13(2,3)8-7-11-16(4,5)6;/h7-11H2,1-6H3;1H/q+1;/p-1 |
| Standard InChI Key | TXSWVYLALROWFY-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)OCC[N+](C)(C)CCC[Si](C)(C)C.[I-] |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s structure integrates three key functional groups:
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Trimethylsilyl (-Si(CH₃)₃): Imparts hydrophobicity and influences electronic properties .
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Acetyloxyethyl (-OCOCH₂CH₂-): Introduces ester functionality, enabling hydrolysis under acidic or basic conditions .
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Quaternary Ammonium Center: Confers cationic character, enhancing solubility in polar solvents and interaction with biological membranes .
The molecular formula is inferred as C₁₄H₂₉INO₃Si, with a theoretical molecular weight of 423.38 g/mol (calculated using atomic masses from PubChem data ).
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related quaternary ammonium salts:
| Compound Name | CAS RN | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | N/A | C₁₄H₂₉INO₃Si | Trimethylsilyl, Acetyloxyethyl | 423.38 |
| 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide | 625-19-4 | C₈H₁₈INO₂ | Acetyloxy, Quaternary Ammonium | 287.14 |
| 1-Propanaminium, 3-sulfo-N,N-dimethyl-N-(2-acryloyloxyethyl)-, inner salt | 88992-91-0 | C₁₀H₁₉NO₅S | Sulfonate, Acryloyloxy | 265.33 |
Data derived from PubChem and CAS Common Chemistry .
Synthesis and Reactivity
Synthetic Pathways
Quaternary ammonium salts are typically synthesized via alkylation of tertiary amines with alkyl halides. For this compound, a plausible route involves:
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Silylation: Introduction of the trimethylsilyl group to a propanamine precursor using trimethylsilyl chloride .
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Esterification: Reaction of the hydroxyl group in 2-hydroxyethyl dimethylamine with acetyl chloride to form the acetyloxyethyl moiety .
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Quaternization: Treatment with methyl iodide to form the quaternary ammonium center, yielding the iodide salt .
Reactivity Profile
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Nucleophilic Substitution: The iodide ion acts as a leaving group, facilitating reactions with nucleophiles (e.g., hydroxide or amines) .
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Hydrolysis: The acetyloxy group hydrolyzes to ethanol under acidic conditions, while the trimethylsilyl group resists hydrolysis unless exposed to strong bases .
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Thermal Stability: Decomposition above 150°C is expected, consistent with similar ammonium salts .
Physicochemical Properties
Solubility and Stability
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Solubility: High solubility in polar solvents (water, methanol) due to ionic character; limited solubility in nonpolar solvents .
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Stability: Stable under anhydrous conditions but susceptible to hydrolysis in aqueous environments .
Spectroscopic Data
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IR Spectroscopy: Peaks at 1250 cm⁻¹ (Si-C), 1740 cm⁻¹ (C=O ester), and 3400 cm⁻¹ (N⁺-H) are anticipated .
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NMR Spectroscopy:
Future Research Directions
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Synthetic Optimization: Develop solvent-free routes to improve yield and sustainability.
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Biological Studies: Evaluate antimicrobial efficacy and cytotoxicity in vitro.
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Material Science Applications: Explore use in silicone-polymer hybrids for coatings or adhesives.
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